{5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
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Overview
Description
{5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE is a complex organic compound featuring a combination of pyrazole, furan, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Furan ring formation: The furan ring can be synthesized via cyclization reactions involving furfural or its derivatives.
Piperazine coupling: The final step involves coupling the pyrazole and furan moieties with a piperazine derivative under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of reduced pyrazole or furan derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity .
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets .
Medicine
The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is required .
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of {5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The pyrazole and piperazine moieties are particularly important for binding to these targets, influencing their activity and resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.
Imidazole derivatives: Compounds with similar heterocyclic structures and biological activities.
Quinolinyl-pyrazoles: Compounds with similar pharmacological profiles and synthetic routes.
Uniqueness
The uniqueness of {5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE lies in its combination of pyrazole, furan, and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H23BrN4O2 |
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Molecular Weight |
443.3 g/mol |
IUPAC Name |
[5-[(4-bromopyrazol-1-yl)methyl]furan-2-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H23BrN4O2/c1-15-4-3-5-19(16(15)2)24-8-10-25(11-9-24)21(27)20-7-6-18(28-20)14-26-13-17(22)12-23-26/h3-7,12-13H,8-11,14H2,1-2H3 |
InChI Key |
OXQMCAGYCJJWOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(O3)CN4C=C(C=N4)Br)C |
Origin of Product |
United States |
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